![molecular formula C12H10N2S B6598020 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole CAS No. 24086-35-9](/img/structure/B6598020.png)
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
Overview
Description
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole, also known as MPTP, is a heterocyclic thienopyridazine compound with a wide range of applications. It is a small molecule that has been used in a variety of scientific research applications, including drug discovery, drug design, and biochemistry. MPTP has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Activities
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole derivatives have demonstrated significant antimicrobial properties. A study by Aly (2016) synthesized compounds based on this derivative, showing moderate to high antimicrobial activity against various microorganisms, including fungi and bacteria (Aly, 2016). Another study by Kamal El-Dean et al. (2015) reported a new method for synthesizing thieno[2,3-c]pyrazole compounds that exhibited significant antibacterial activity against gram-positive and gram-negative bacteria (El-Dean et al., 2015).
Anti-inflammatory Activities
Research by Mahajan et al. (2016) synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives, evaluated for antioxidant and anti-inflammatory activities. These compounds showed significant anti-inflammatory activity (Mahajan et al., 2016).
Synthesis of Bioactive Compounds
The versatility of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole in synthesizing various bioactive compounds was demonstrated by various studies. Hamama et al. (2012) described the synthesis and characterization of new compounds with this core structure, showing potential as antibacterial and antitumor agents (Hamama et al., 2012). Sophy and Abdel Reheim (2020) highlighted the synthesis of pyrazole compounds with thieno[2,3-c]pyrazole moiety, noting their pharmacological activities (Sophy & Abdel Reheim, 2020).
Synthesis of Heterocycles and Ring Systems
Thieno[2,3-c]pyrazole derivatives are key intermediates in synthesizing novel heterocycles and ring systems. Studies have shown their application in creating diverse and complex molecular structures with potential pharmacological properties. For instance, Eller and Holzer (2007) reported the synthesis of novel ring systems containing a pyrazole moiety (Eller & Holzer, 2007).
properties
IUPAC Name |
3-methyl-1-phenylthieno[2,3-c]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-11-7-8-15-12(11)14(13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOQTDIMFRJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264806 | |
Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | |
CAS RN |
24086-35-9 | |
Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24086-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.